molecular formula C12H8O2 B180751 Naphthalene-1,8-dicarbaldehyde CAS No. 17216-14-7

Naphthalene-1,8-dicarbaldehyde

Cat. No. B180751
CAS RN: 17216-14-7
M. Wt: 184.19 g/mol
InChI Key: PYHRFGZORIHOMQ-UHFFFAOYSA-N
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Description

Naphthalene-1,8-dicarbaldehyde is a chemical compound that has been shown to have a bridged (cyclic) structure in solution . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of Naphthalene-1,8-dicarbaldehyde involves the intramolecular Cannizzaro reaction . This reaction has been found to be intramolecular and of the second order, i.e., first order in the monoanion of the hydrate and in base .


Molecular Structure Analysis

Naphthalene-1,8-dicarbaldehyde monohydrate has been shown to have a bridged (cyclic) structure in solution . The hydrated dialdehyde, as well as the α,α′-dideuterio isomer, has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water .


Chemical Reactions Analysis

The hydrated dialdehyde, as well as the α,α′-dideuterio isomer, has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water . The reaction has been found to be intramolecular .

Scientific Research Applications

  • Cannizzaro Reaction Studies : Naphthalene-1,8-dicarbaldehyde has been shown to undergo the Cannizzaro reaction, an important chemical reaction in organic chemistry. This reaction is intramolecular and second order, involving hydride transfer. Such studies are significant in understanding reaction mechanisms and kinetics (Bowden, Butt, & Streater, 1992).

  • Proton Sponge Properties : This compound exhibits strong π-acceptor effects, which are stronger than nitro groups, demonstrating its potential in developing proton sponges. This characteristic can be crucial for applications in supramolecular chemistry and molecular electronics (Ozeryanskii et al., 2009).

  • Fluorescent Detection Applications : Naphthalene-1,8-dicarbaldehyde is used in the fluorescent detection of amino acids. This application is valuable in biochemical and analytical chemistry for detecting and analyzing biological compounds (McGill et al., 2005).

  • Synthesis of Aldehydes and Ketones : The compound is involved in the synthesis of aldehydes and ketones through photo-oxygen rearrangement. This synthesis method is essential in organic chemistry for creating various chemical compounds (Furukawa et al., 1994).

  • Formation of Radicals and Lewis Acids : Naphthalene derivatives, including naphthalene-1,8-dicarbaldehyde, have been used to form radicals and Lewis acidic hosts. These applications are significant in the field of coordination chemistry (Hoefelmeyer et al., 2002).

  • Applications in DNA Probes and Sensors : A naphthalene diimide derivative of naphthalene-1,8-dicarbaldehyde has been used as an infrared probe for DNA. This application is crucial in molecular biology and genetics for studying DNA structures and functions (Ohtsuka, Komizo, & Takenaka, 2010).

Future Directions

The development of functional 1,8-naphthalimide derivatives, which are structurally similar to Naphthalene-1,8-dicarbaldehyde, as DNA targeting, anticancer, and cellular imaging agents is a fast-growing area and has resulted in several such derivatives entering into clinical trials . This suggests potential future directions for the research and application of Naphthalene-1,8-dicarbaldehyde.

properties

IUPAC Name

naphthalene-1,8-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRFGZORIHOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531525
Record name Naphthalene-1,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,8-dicarbaldehyde

CAS RN

17216-14-7
Record name Naphthalene-1,8-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
VA Ozeryanskii, AF Pozharskii, AK Artaryan… - 2009 - Wiley Online Library
Single‐crystal X‐ray studies of four representatives of “push–pull” proton sponges, namely 1,8‐bis(dimethylamino)‐, 1,8‐bis(diethylamino)‐, 1,8‐bis(dipropylamino)‐4,5‐…
K Bowden, AM Butt, M Streater - Journal of the Chemical Society …, 1992 - pubs.rsc.org
Naphthalene-1,8-dicarbaldehyde monohydrate has been shown to have a bridged (cyclic) structure in solution, as a cis–trans mixture. The hydrated dialdehyde, as well as the α,α′-…
Number of citations: 13 pubs.rsc.org
I Majerz, T Dziembowska - The Journal of Physical Chemistry A, 2017 - ACS Publications
… The small values of α CHO angles and the lengths of the exocyclic C–C bonds in comparison to those for naphthalene-1–8-dicarbaldehyde indicate the presence of conjugative …
Number of citations: 2 pubs.acs.org
S Zhou, JC Wenger - Atmospheric environment, 2013 - Elsevier
A series of simulation chamber experiments has been performed on the gas-phase atmospheric oxidation of acenaphthylene with the hydroxyl (OH) radical, ozone (O 3 ) and the nitrate (…
Number of citations: 41 www.sciencedirect.com
S Zhou, JC Wenger - Atmospheric Environment, 2013 - Elsevier
A series of simulation chamber experiments has been performed on the atmospheric oxidation of acenaphthene at (293 ± 3) K in 1 atm of purified air. Rate coefficients for reaction with …
Number of citations: 32 www.sciencedirect.com
J Dang, X Shi, Q Zhang, J Hu, W Wang - Science of the Total Environment, 2015 - Elsevier
Due to its prevalent presence, it is critical to clarify the atmospheric fate of acenaphthylene (Ary). In this paper, the reaction mechanism of the gas-phase ozonolysis of Ary was …
Number of citations: 15 www.sciencedirect.com
AV Aksenov, IV Aksenova, IV Borovlev… - Russian Chemical …, 2008 - Springer
Heating of 2-ethoxynaphthalene with 1,3,5-triazine or 2,4,6-trimethyl-1,3,5-triazine in polyphosphoric acid leads to the corresponding products of mono- or diacylation: 2-ethoxy-…
Number of citations: 6 link.springer.com
M Riva, RM Healy, S Tomaz, PM Flaud… - Atmospheric …, 2016 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are recognized as important secondary organic aerosol (SOA) precursors in the urban atmosphere. In this work, the gas-phase ozonolysis of …
Number of citations: 11 www.sciencedirect.com
X Mao, S Wang, Y Huang, T Zhou - Computational Chemistry, 2017 - scirp.org
The mechanisms for OH-initiated acenaphthylene degradation reactions are investigated theoretically by using the density function theory method at M06-2X/aug-cc-pVTZ level in the …
Number of citations: 7 www.scirp.org
M Riva, RM Healy, PM Flaud, E Perraudin… - The Journal of …, 2015 - ACS Publications
The chlorine atom (Cl)-initiated oxidation of three polycyclic aromatic hydrocarbons (PAHs; namely, naphthalene, acenaphthylene, and acenaphthene) was investigated. Experiments …
Number of citations: 41 pubs.acs.org

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